

A Technical Guide to the Molecular Structure of Tris(dibenzoylmethanato)iron(III)

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Compound of Interest

Compound Name: *Fe(dbm)₃*

Cat. No.: B8232339

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Abstract: This document provides a comprehensive technical overview of the molecular and electronic structure of tris(dibenzoylmethanato)iron(III), or $\text{Fe}(\text{dbm})_3$. It is intended for researchers, scientists, and professionals in drug development who may utilize this organometallic complex in catalysis and synthesis. This guide covers its structural properties, spectroscopic signature, and relevant experimental methodologies, supported by computational insights.

Molecular and Electronic Structure

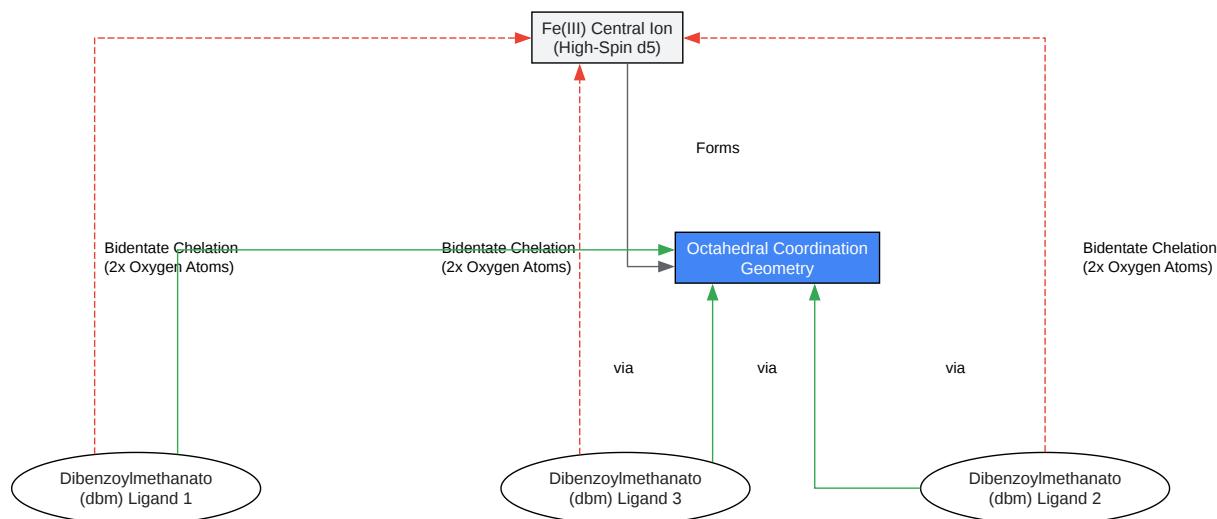
Tris(dibenzoylmethanato)iron(III) is a coordination complex with the chemical formula $\text{C}_{45}\text{H}_{33}\text{FeO}_6$ and a molecular weight of approximately 725.6 g/mol. The central atom is an iron(III) ion (Fe^{3+}), which possesses a d^5 electronic configuration and typically exists in a high-spin state within this complex.

The iron center is coordinated by three dibenzoylmethanato (dbm) ligands. The dbm ligand, the conjugate base of dibenzoylmethane, acts as a bidentate chelating agent, binding to the iron ion through its two oxygen atoms. This chelation forms a highly stable six-membered ring structure, a characteristic feature of metal β -diketonate complexes. The coordination of three bidentate ligands results in a six-coordinate complex with a distorted octahedral geometry around the iron center.

Due to the arrangement of the three asymmetric chelate ligands, $\text{Fe}(\text{dbm})_3$ can exist as two possible geometric isomers:

- Facial (fac): Where the three coordinating oxygen atoms of one type are on one face of the octahedron.
- Meridional (mer): Where the three coordinating oxygen atoms of one type are in a plane that also contains the central metal ion.

For some similar tris(β -diketonato)iron(III) complexes, the mer isomer has been found to be more stable, though a definitive study on the predominant isomer of $\text{Fe}(\text{dbm})_3$ in solid-state or solution was not identified.



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Logical relationship of the $\text{Fe}(\text{dbm})_3$ complex structure.

Crystallographic and Structural Data

While a detailed single-crystal X-ray diffraction study for tris(dibenzoylmethanato)iron(III) is not readily available in public crystallographic databases, structural parameters can be reliably inferred from closely related iron(III) β -diketonate complexes. The Fe–O bond lengths in such compounds are typically in the range of 1.9 to 2.1 Å. The overall structure is that of a propeller-like arrangement of the ligands around the central iron atom. A representative crystal structure image from one study confirms the octahedral coordination environment.

Parameter	Typical Value Range	Reference Compound Class
Fe–O Bond Length	1.9 - 2.1 Å	Iron(III) β -diketonate complexes
Coordination Geometry	Distorted Octahedral	Tris(acetylacetonato)iron(III)

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and electronic properties of $\text{Fe}(\text{dbm})_3$.

Electronic Absorption Spectroscopy (UV-Vis): The UV-Vis spectrum of $\text{Fe}(\text{dbm})_3$ is defined by intense absorption bands located in the near-ultraviolet range, typically between 270 and 380 nm. These high-intensity bands are primarily assigned to ligand-to-metal charge transfer (LMCT) transitions. The exact position and intensity of these bands can be influenced by the solvent environment, a phenomenon known as solvatochromism.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopies provide a detailed fingerprint of the molecule's covalent bonds. The spectra for $\text{Fe}(\text{dbm})_3$ are dominated by the vibrational modes of the dibenzoylmethanato ligand. The coordination of the ligand to the iron center can be confirmed by shifts in the C=O and C=C stretching frequencies compared to the free ligand, as well as the appearance of new bands corresponding to Fe–O vibrations in the far-IR region.

Spectroscopic Technique	Region / Wavelength	Assignment
UV-Vis Spectroscopy	270 - 380 nm	Ligand-to-Metal Charge Transfer (LMCT)
Infrared Spectroscopy	1500 - 1600 cm^{-1}	C=O and C=C stretching modes of the ligand
Infrared Spectroscopy	400 - 600 cm^{-1}	Fe—O stretching modes

Experimental Protocols

Synthesis of Tris(dibenzoylmethanato)iron(III)

The most common laboratory synthesis involves a ligand substitution reaction.

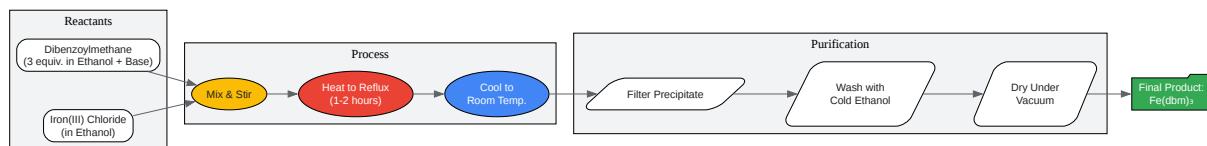
Materials:

- Iron(III) chloride (FeCl_3), anhydrous
- Dibenzoylmethane (dbmH)
- Ethanol, absolute
- A suitable base (e.g., sodium hydroxide or ammonia solution)

Procedure:

- Dissolve iron(III) chloride in absolute ethanol.
- In a separate flask, dissolve three molar equivalents of dibenzoylmethane in ethanol. To facilitate the deprotonation of the β -diketone, a stoichiometric amount of a base is slowly added to this solution.
- Slowly add the iron(III) chloride solution to the dibenzoylmethane solution with constant stirring.
- The reaction mixture is typically heated to reflux for a period of 1-2 hours to ensure the reaction goes to completion.

- Upon cooling, the product, tris(dibenzoylmethanato)iron(III), precipitates as a red or dark-colored solid.
- The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.



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General workflow for the synthesis of Fe(dbm)₃.

X-ray Crystallographic Analysis

To determine the precise three-dimensional arrangement of atoms, single-crystal X-ray diffraction is the definitive method. The following is a general protocol based on that used for analogous compounds like Fe(acac)₃.

Procedure:

- Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a saturated solution of Fe(dbm)₃ in an appropriate solvent system (e.g., dichloromethane/hexane).
- Data Collection: Mount a suitable crystal on a diffractometer (e.g., a Bruker SMART APEXII CCD). Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations. Mo K α radiation is typically used.

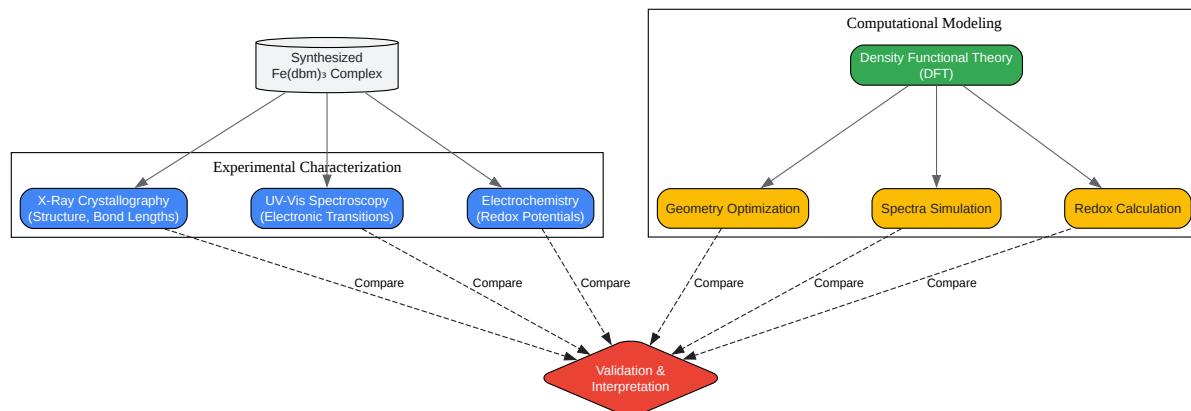
- Data Reduction: Process the raw diffraction data. This includes integration of reflection intensities and applying corrections for factors like absorption (e.g., using a multi-scan method like SADABS).
- Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to minimize the difference between observed and calculated structure factors. This iterative process yields precise atomic coordinates, bond lengths, and bond angles.

Computational Analysis and Validation

Modern research heavily relies on computational chemistry, particularly Density Functional Theory (DFT), to complement experimental findings.

Applications of DFT for $\text{Fe}(\text{dbm})_3$:

- Geometry Optimization: Calculate the lowest energy structure of the complex, providing theoretical bond lengths and angles for comparison with experimental X-ray data.
- Electronic Structure Analysis: Investigate the nature of the frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions and redox behavior. DFT studies have shown that while oxidation of these complexes is typically metal-centered, reduction processes can have significant ligand character.
- Spectra Simulation: Predict UV-Vis and IR spectra to aid in the assignment of experimental bands.
- Redox Potential Calculation: Computationally determine the $\text{Fe}(\text{III})/\text{Fe}(\text{II})$ reduction potential, which is a key parameter for its application in catalysis and electrochemistry.

[Click to download full resolution via product page](#)*Workflow integrating experimental and computational analysis.*

Relevance in Research and Drug Development

While not a therapeutic agent itself, $\text{Fe}(\text{dbm})_3$ is a significant compound for professionals in drug development due to its role as an inexpensive and effective catalyst. Iron catalysis is a growing field in green chemistry, offering an alternative to more expensive and toxic heavy metals. $\text{Fe}(\text{dbm})_3$ is used in various organic transformations, including iron-catalyzed cross-coupling reactions, which are fundamental for synthesizing complex molecular architectures found in many pharmaceutical compounds. Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable tool in the synthesis of novel chemical entities for drug discovery pipelines. The complex also serves as a precursor in

materials science for creating iron oxide thin films via Metal-Organic Chemical Vapor Deposition (MOCVD).

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